molecular formula C15H21N3 B11749070 benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11749070
M. Wt: 243.35 g/mol
InChI Key: DITSNAVDUIOTTG-UHFFFAOYSA-N
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Description

Benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring. The presence of the pyrazole ring imparts specific chemical properties that make this compound valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method involves the use of a base such as sodium hydride to deprotonate the benzylamine, followed by the addition of the pyrazole derivative under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .

Scientific Research Applications

Benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to metal ions, stabilizing them and facilitating various catalytic processes. In biological systems, it may interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the pyrazole ring, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in applications where specific interactions with metal ions or biological targets are required .

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C15H21N3/c1-12(2)18-11-15(13(3)17-18)10-16-9-14-7-5-4-6-8-14/h4-8,11-12,16H,9-10H2,1-3H3

InChI Key

DITSNAVDUIOTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2)C(C)C

Origin of Product

United States

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